(R)-N-(piperidin-3-yl)benzamide
Overview
Description
Scientific Research Applications
Metal Complexes and Antibacterial Activity
- A study by (Khatiwora et al., 2013) synthesized metal complexes of new benzamides, including derivatives related to (R)-N-(piperidin-3-yl)benzamide. These complexes showed promising antibacterial activity against strains like E. coli and S. aureus.
Anti-acetylcholinesterase Activity
- (Sugimoto et al., 1990) explored the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity. Some derivatives showed significant potency, suggesting potential in treating diseases like Alzheimer’s.
Inhibitors of Presynaptic Choline Transporter
- Research by (Bollinger et al., 2015) focused on synthesizing 4-methoxy-3-(piperidin-4-yl) benzamides as inhibitors of the presynaptic choline transporter, a target for neurological disorders.
Anti-Fatigue Effects
- A study by (Wu et al., 2014) synthesized benzamide derivatives that showed significant anti-fatigue effects in animal models, pointing to potential applications in enhancing physical endurance.
Serotonin 4 Receptor Agonist
- (Sonda et al., 2003) investigated benzamide derivatives as potent serotonin 4 receptor agonists, implying their potential use in gastrointestinal motility disorders.
Pharmacokinetics in Cancer Treatment
- Research by (Teffera et al., 2013) involved benzamide derivatives as anaplastic lymphoma kinase inhibitors, focusing on their pharmacokinetics for cancer treatment.
Interaction with CB1 Cannabinoid Receptor
- A study by (Shim et al., 2002) explored the molecular interaction of a specific benzamide derivative with the CB1 cannabinoid receptor, suggesting applications in the modulation of cannabinoid receptors.
Novel Non-Peptide CCR5 Antagonist
- (Cheng De-ju, 2014) synthesized N-allyl-3-chloro-N-(piperidin-4-yl)benzamide, a non-peptide CCR5 antagonist, which may have implications in HIV treatment.
δ-Opioid Receptor Agonists for CNS Indications
- (Dantzman et al., 2012) described the synthesis of 4-piperidin-4-ylidenemethyl-benzamide δ-opioid receptor agonists, indicating their potential in treating central nervous system disorders.
MCH-R1 Antagonists for Obesity Treatment
- (Kim et al., 2006) identified substituted 4-aminopiperidines as potent MCH-R1 antagonists, suggesting their use in obesity treatment.
Future Directions
Properties
IUPAC Name |
N-[(3R)-piperidin-3-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLKDMGBVZHBAC-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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